molecular formula C6H6N2S B009131 2-(1,3-Thiazol-2-yl)propanenitrile CAS No. 101010-75-7

2-(1,3-Thiazol-2-yl)propanenitrile

Cat. No. B009131
M. Wt: 138.19 g/mol
InChI Key: DMXBCOHFUITRSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds similar to 2-(1,3-Thiazol-2-yl)propanenitrile, often involves condensation reactions, cycloadditions, or transformations of precursors like acetonitrile. For instance, the synthesis of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles demonstrates the versatility of thiazole chemistry, utilizing condensation of 3-chloropentane-2,4-dione with thioamides, followed by Wittig olefination and nitrile oxide 1,3-dipolar cycloaddition (Milinkevich, Ye, & Kurth, 2008).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which significantly influences the electronic and steric properties of the compound. Quantum chemical calculations, such as DFT, can provide insights into the geometry, vibrational spectra, and molecular parameters of thiazole compounds, offering a deep understanding of their structural characteristics (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Chemical Reactions and Properties

Thiazole derivatives undergo a variety of chemical reactions, including cycloadditions, substitutions, and electrophilic additions, influenced by the thiazole ring's reactivity. For example, the fragmentation of 2-(prop-1-en-1-yl)-4,5-dihydro-1,3-thiazoles under electron impact and chemical ionization showcases the compound's stability and the influence of substituents on its reactivity (Klyba, Nedolya, Tarasova, & Sanzheeva, 2015).

Scientific Research Applications

Corrosion Inhibition

2-(1,3-Thiazol-2-yl)propanenitrile derivatives have been studied for their role in corrosion inhibition. Fouda, Abdel-Maksoud, and Almetwally (2015) explored how these derivatives inhibit the corrosion of tin in sodium chloride solutions. Their studies, which included techniques like potentiodynamic polarization and electrochemical impedance spectroscopy, demonstrated that these compounds are mixed-type inhibitors, acting through adsorption on the tin surface without altering the corrosion mechanism (Fouda, Abdel-Maksoud, & Almetwally, 2015).

Anti-arrhythmic Activity

Another research area involving 2-(1,3-Thiazol-2-yl)propanenitrile derivatives is their potential anti-arrhythmic activity. Abdel‐Aziz et al. (2009) synthesized piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, finding significant anti-arrhythmic activity in some of these compounds (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Antimicrobial and Anticancer Studies

Viji et al. (2020) characterized a bioactive molecule related to 2-(1,3-Thiazol-2-yl)propanenitrile, examining its antimicrobial and anticancer properties. Their research included molecular docking to identify interactions with different proteins, highlighting the compound's antifungal and antibacterial effects (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).

Development of Heterocyclic Systems

Drabina and Sedlák (2012) discussed the use of 2-amino-2alkyl(aryl)propanenitriles, a category including 2-(1,3-Thiazol-2-yl)propanenitrile, as precursors for synthesizing various heterocyclic systems like imidazole derivatives, oxazoles, and isothiazoles. They highlighted the chemical and biological properties of these systems, underscoring their potential applications (Drabina & Sedlák, 2012).

Polymer Research

Elamin, Hashim, and Mohammed (2021) investigated the use of a film of poly(3-(9H-carbazol-9-yl)propanenitrile), which includes a related structure to 2-(1,3-Thiazol-2-yl)propanenitrile, in spectro-electrochemical applications. Their research found that this polymer exhibits significant conductivity and can change color in its oxidized state, suggesting potential applications in advanced material science (Elamin, Hashim, & Mohammed, 2021).

Fluorescent Thiazoles

Eltyshev et al. (2021) designed and synthesized fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core, related to 2-(1,3-Thiazol-2-yl)propanenitrile. These compounds exhibited a range of fluorescent colors and multifunctional properties, potentially useful in biological applications (Eltyshev, Dzhumaniyazov, Suntsova, Minin, Pozdina, Dehaen, Benassi, & Belskaya, 2021).

Safety And Hazards

The safety information for 2-(1,3-Thiazol-2-yl)propanenitrile includes several hazard statements: H302, H312, H315, H318, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2-(1,3-thiazol-2-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c1-5(4-7)6-8-2-3-9-6/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXBCOHFUITRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Thiazol-2-yl)propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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